N6-hydroxynorvalylcarbamoyladenosine

Description

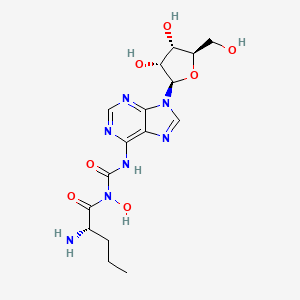

N6-Hydroxynorvalylcarbamoyladenosine (hn6A) is a hypermodified nucleoside found at position 37 of tRNA in archaea and eukarya . This modification is critical for maintaining tRNA stability and function, particularly in reinforcing the anticodon loop structure and enhancing codon-anticodon interactions during translation . Structurally, hn6A features a hydroxynorvalylcarbamoyl moiety attached to the N6 position of adenosine (Figure 1). Unlike its counterparts, the enzymes responsible for hn6A biosynthesis remain unidentified, highlighting a gap in current research .

Properties

CAS No. |

146426-20-2 |

|---|---|

Molecular Formula |

C16H23N7O7 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl]-N-hydroxypentanamide |

InChI |

InChI=1S/C16H23N7O7/c1-2-3-7(17)14(27)23(29)16(28)21-12-9-13(19-5-18-12)22(6-20-9)15-11(26)10(25)8(4-24)30-15/h5-8,10-11,15,24-26,29H,2-4,17H2,1H3,(H,18,19,21,28)/t7-,8+,10+,11+,15+/m0/s1 |

InChI Key |

TTXBEMIFZYXSRS-JVEUSOJLSA-N |

SMILES |

CCCC(C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)N |

Isomeric SMILES |

CCC[C@@H](C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |

Canonical SMILES |

CCCC(C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N6-Threonylcarbamoyladenosine (t6A)

- Structural Differences: t6A contains a threonylcarbamoyl group, whereas hn6A substitutes this with a hydroxynorvalylcarbamoyl side chain. The latter’s longer aliphatic chain and hydroxyl group may confer distinct conformational flexibility .

- Functional Roles : Both modifications stabilize the anticodon loop, but t6A is more extensively studied. NMR and crystallographic data show t6A disrupts U33-A37 interactions and stabilizes codon-anticodon pairing . hn6A’s functional nuances remain less defined.

- Biosynthesis: t6A biosynthesis involves the KEOPS complex in eukaryotes and archaea, whereas hn6A pathways are unknown .

- Derivatives : Both t6A and hn6A undergo methylthiolation to form 2-methylthio derivatives (ms2t6A and ms2hn6A), which enhance tRNA binding to ribosomes .

N6-Glycinylcarbamoyladenosine (g6A)

N6-Methyl-N6-threonylcarbamoyladenosine (m6t6A)

- Structural Differences: m6t6A introduces a methyl group to the N6 position of t6A, creating a bulkier structure compared to hn6A’s hydroxynorvalyl group .

- Analytical Challenges : hn6A and m6t6A share identical precursor (427.2 m/z) and product (295 m/z) ions in mass spectrometry, posing risks of misidentification without advanced chromatographic separation .

2-Methylthio-N6-hydroxynorvalylcarbamoyladenosine (ms2hn6A)

- Relationship to hn6A : ms2hn6A is the methylthiolated derivative of hn6A, analogous to ms2t6A. This modification enhances tRNA’s affinity for ribosomes, suggesting a conserved role in optimizing translation .

Analytical Considerations and Data

Table 1: Mass Spectrometry Parameters for hn6A and Related Compounds

| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| N6-Hydroxynorvalylcarbamoyladenosine | hn6A | 427.2 | 295 |

| N6-Methyl-N6-threonylcarbamoyladenosine | m6t6A | 427.2 | 295 |

| N6-Threonylcarbamoyladenosine | t6A | 427.2 | 295 |

Note: Chromatographic resolution is essential to distinguish hn6A from m6t6A and t6A due to identical mass transitions.

Table 2: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.